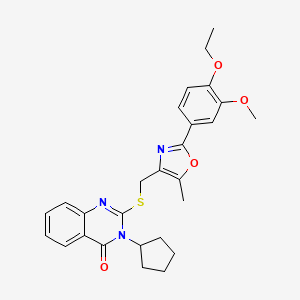

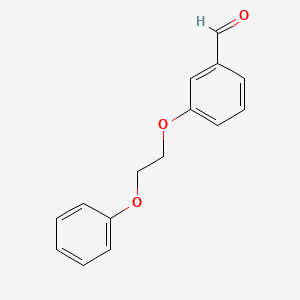

![molecular formula C21H20N4O3S B2538697 N-(4-甲氧基苯基)-N-(3-甲基苄基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺 CAS No. 1251577-08-8](/img/structure/B2538697.png)

N-(4-甲氧基苯基)-N-(3-甲基苄基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and related compounds involves multiple steps, starting from basic heterocyclic scaffolds. For instance, the synthesis of some 1,2,4-triazolo[1,5-a]pyridine derivatives was achieved by reacting 2-thioxo-1,2,4-triazolo[1,5-a]pyridine with chloromethyl derivatives, leading to various substituted sulfonamides and sulfinyl compounds . Another related compound, 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine, was synthesized using an oxidative ring closure of a hydrazine intermediate with sodium hypochlorite as the oxidant in ethanol, which is a green chemistry approach . Similarly, the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives involved the preparation of β-ketosulfonamides, followed by a reaction with aromatic aldehydes and 3-amino-1,2,4-triazole .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic techniques. For example, the structures of the newly synthesized sulfonamides and sulfinyl derivatives were deduced based on spectral and analytical data . The structure of the triazolo[4,3-a]pyridine derivative was confirmed by extraction and purification through alumina, ensuring an analytically pure form . The elucidation of structures for organophosphorus compounds related to triazolo derivatives was achieved using elemental analysis, IR, 1H-NMR, and MS spectra .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves their potential as intermediates for further chemical transformations. For instance, the triazolo[4,3-a]pyridine derivatives obtained from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines were further reacted to yield various substituted products . In another study, sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were synthesized, which displayed significant biological activities, indicating their reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and have implications for their biological activities. For example, the novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were characterized by NMR, IR, and elemental analyses, and some showed good antifungal and insecticidal activities . The antifungal activity of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives was also evaluated, with many compounds showing greater efficacy than fluconazole .

科学研究应用

药物中的新型合成和杂质

药物杂质的合成,比如质子泵抑制剂奥美拉唑中的杂质,涉及到复杂的化学过程,其中类似的化合物可能发挥作用。了解这些过程对于开发更有效的合成方法和识别可能影响药物安全性和有效性的潜在杂质至关重要 (Saini 等人,2019)。

磺酰胺类抑制剂

磺酰胺类化合物,包括“N-(4-甲氧基苯基)-N-(3-甲基苄基)[1,2,4]三唑并[4,3-a]吡啶-6-磺酰胺”等衍生物,一直是合成抑菌抗生素的一个重要类别。它们的应用已扩展到抗菌治疗之外,包括作为利尿剂、碳酸酐酶抑制剂和抗癫痫药。最近的专利和研究重点关注它们对各种疾病的治疗潜力,包括癌症、青光眼、炎症和微生物感染 (Gulcin & Taslimi,2018)。

抗菌和抗肿瘤应用

对含 1,2,4-三唑的杂交物的研究突出了它们有希望的广谱抗菌活性,包括对耐药菌株(如金黄色葡萄球菌)的抗菌活性。这些化合物通过抑制关键的细菌酶或途径,为治疗对传统抗生素产生耐药性的感染提供了新的途径。此外,它们在癌症治疗中的潜力正在被探索,研究表明它们对各种癌细胞系具有疗效 (Li & Zhang,2021)。

环境和分析化学

在环境和分析化学中,有机污染物的处理,包括与类似磺酰胺化合物相关的有机污染物的处理,采用酶促方法和氧化还原介体。这种方法在降解废水中的顽固性化合物方面显示出前景,突出了该化合物在环境修复技术中的潜在作用 (Husain & Husain,2007)。

属性

IUPAC Name |

N-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-16-4-3-5-17(12-16)13-25(18-6-8-19(28-2)9-7-18)29(26,27)20-10-11-21-23-22-15-24(21)14-20/h3-12,14-15H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDJRKSWHZAXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)

![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)

![N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2538620.png)

![Benzyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B2538629.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2538631.png)

![(1R,5S)-N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2538634.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2538635.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538637.png)